Home > Products > Screening Compounds P48990 > (Rac)-NMDAR antagonist 1
(Rac)-NMDAR antagonist 1 -

(Rac)-NMDAR antagonist 1

Catalog Number: EVT-2817734
CAS Number:
Molecular Formula: C20H20BrN3O2
Molecular Weight: 414.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 is a chemical compound that acts as a selective antagonist of the N-Methyl-D-Aspartate receptor, specifically targeting the NR2B subunit. This compound is notable for its potential applications in treating various neuropsychiatric disorders, including depression and schizophrenia. The compound has been characterized for its pharmacological properties, binding affinities, and mechanisms of action.

Source

(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 is primarily sourced from chemical suppliers specializing in research chemicals, such as MedChemExpress and Fisher Scientific. It is synthesized for research purposes to explore its effects on the N-Methyl-D-Aspartate receptor and related neurological pathways .

Classification

(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 is classified as a racemic mixture of N-Methyl-D-Aspartate receptor antagonists. It is specifically designed to selectively inhibit the NR2B subunit of the receptor, distinguishing it from other antagonists that may affect different subunits or receptor types .

Synthesis Analysis

Methods

The synthesis of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 involves several chemical reactions that yield the desired racemic product. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be transformed into the target compound through various organic reactions.
  2. Reagents: Common reagents used in the synthesis may include acids, bases, and catalysts that facilitate the conversion of starting materials into intermediates and ultimately into (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the pure racemic compound from by-products and unreacted materials.

Technical Details

The exact synthetic pathway may vary depending on the specific laboratory protocols but generally adheres to established organic synthesis methods. Detailed reaction conditions, such as temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 features a unique arrangement of atoms that allows it to interact specifically with the N-Methyl-D-Aspartate receptor. The structural formula includes:

  • Molecular Formula: C16H20N2O
  • Molecular Weight: Approximately 260.35 g/mol
  • Functional Groups: The structure contains amine groups and aromatic rings that contribute to its binding affinity.

Data

The three-dimensional conformation of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its spatial arrangement and interactions with the target receptor.

Chemical Reactions Analysis

Reactions

(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 participates in various chemical reactions relevant to its function as an antagonist. Key reactions include:

  • Binding Reaction: The compound binds competitively or non-competitively to the N-Methyl-D-Aspartate receptor, inhibiting its activity.
  • Metabolic Reactions: In biological systems, (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 may undergo metabolic transformations that affect its pharmacokinetics and efficacy.

Technical Details

The binding kinetics can be characterized using radiolabeled ligands or electrophysiological assays to determine the affinity and inhibition constants for (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 against various N-Methyl-D-Aspartate receptor subtypes.

Mechanism of Action

Process

The mechanism of action of (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 involves:

  1. Receptor Binding: The antagonist binds to the NR2B subunit of the N-Methyl-D-Aspartate receptor.
  2. Inhibition of Ion Flow: By blocking this receptor, (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 prevents calcium and sodium ions from entering the neuron, which is crucial for neurotransmission.
  3. Neuroprotective Effects: This inhibition can lead to neuroprotective effects in conditions where excessive activation of N-Methyl-D-Aspartate receptors contributes to neuronal damage.

Data

Preclinical studies have shown that (Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 exhibits effective inhibition with IC50 values indicating its potency at blocking receptor-mediated currents .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: The compound maintains stability across a range of pH levels.
  • Reactivity: Reacts with nucleophiles due to functional groups present in its structure.

Relevant data regarding these properties can be obtained from supplier safety data sheets and chemical databases .

Applications

(Rac)-N-Methyl-D-Aspartate Receptor Antagonist 1 has several scientific applications:

  • Neuroscience Research: Used extensively in studies investigating synaptic transmission and neuroplasticity.
  • Pharmacological Studies: Investigated for potential therapeutic effects in treating depression, anxiety disorders, and neurodegenerative diseases.
  • Drug Development: Serves as a lead compound in developing new medications targeting N-Methyl-D-Aspartate receptors with improved efficacy and safety profiles.
Chemical Synthesis and Stereochemical Analysis

Racemic Synthesis Strategies for N-Methyl-D-Aspartate Receptor 2B-Selective Antagonists

The synthesis of racemic N-Methyl-D-Aspartate Receptor antagonists targeting the N-Methyl-D-Aspartate Receptor 2B subunit typically employs modular approaches to incorporate the critical pharmacophore elements required for potency and selectivity. A representative six-step racemic synthesis for biaryl-containing propanolamine antagonists—structurally analogous to (Rac)-N-Methyl-D-Aspartate Receptor antagonist 1—achieves overall yields of 11–64% [2]. This methodology initiates with nucleophilic ring-opening of (rac)-glycidyl nosylate by substituted nitrophenols under basic conditions, yielding intermediate epoxides in excellent yields (80–93%). Subsequent hydrogenation with poisoned palladium/carbon facilitates nitro group reduction, albeit with partial ring-opening side reactions (5–20% yield loss). The resultant aniline derivatives undergo acylation with acid chlorides (e.g., methanesulfonyl chloride) to install sulfonamide moieties, followed by amine alkylation with halogenated arylalkylamines to furnish the final racemic products [2].

Critical structure-activity relationship studies demonstrate that antagonist potency is exquisitely sensitive to substituent effects on both aromatic rings and the central amine nitrogen. For instance, in propanolamine-based antagonists, para-substituted methylsulfonamide groups on the phenoxy ring confer maximal inhibitory activity against recombinant rat N-Methyl-D-Aspartate Receptor 1/N-Methyl-D-Aspartate Receptor 2B receptors (half-maximal inhibitory concentration = 50 ± 8 nM), whereas meta-substitution or bulkier sulfonamide groups (e.g., propylsulfonamide) drastically reduce potency by >100-fold [2]. Similarly, alkylation of the sulfonamide nitrogen diminishes activity, highlighting the necessity for balanced polarity and steric parameters in the racemic scaffold.

Table 1: Impact of Phenoxy Ring Substitution on N-Methyl-D-Aspartate Receptor 1/N-Methyl-D-Aspartate Receptor 2B Antagonist Potency [2]

CompoundR₁R₂IC₅₀ (μM) ±95% CI
29H4-NHSO₂CH₃0.050 (0.037–0.068)
302-F4-NHSO₂CH₃0.072 (0.052–0.100)
313-F4-NHSO₂CH₃0.427 (0.340–0.535)
33H3-NHSO₂CH₃0.530 (0.221–1.27)
35H4-NHSO₂C₂H₅0.587 (0.480–0.719)
38H4-NHCOCH₃4.37 (1.81–10.5)

Resolution and Enantiomeric Separation Techniques

Resolution of racemic N-Methyl-D-Aspartate Receptor 2B antagonists like (Rac)-N-Methyl-D-Aspartate Receptor antagonist 1 exploits differential interactions between enantiomers and chiral selectors. Modern chromatographic methods utilize chiral stationary phases (e.g., polysaccharide-derived columns) that discriminate stereoisomers through hydrogen bonding, π-π stacking, and steric exclusion mechanisms. For binaphthyl-derived antagonists, preferential crystallization via diastereomeric salt formation with chiral ammonium salts enables large-scale resolution without external chiral sources. A notable case involves the conglomerate-forming salt N,N,N-trimethyl-(2)-hydroxypropylammonium chloride, which resolves rac-2,2′-dihydroxy-1,1′-binaphthyl with >99% enantiomeric excess through inclusion complexation [6].

Thermodynamically driven solid-state transformations further enhance enantiopurity. Racemic 1:1:1 complexes comprising binaphthol, tetramethylammonium chloride, and methanol undergo spontaneous phase transition to conglomerate crystals upon heating to 183°C, as monitored by infrared spectroscopy and X-ray diffraction [6]. This process leverages differential stability of racemic versus enantiopure crystal lattices. For propanolamine antagonists, enantiomeric purity validation employs Mosher ester derivatization followed by nuclear magnetic resonance or high-performance liquid chromatography analysis. Characteristic singlet peaks for methoxy groups in diastereomeric esters confirm enantiopurity, with optical rotations ([α]D²⁰) of approximately +12.7° and −12.6° for respective enantiomers [2].

Table 2: Enantiomer Separation Techniques for Racemic N-Methyl-D-Aspartate Receptor Antagonists

TechniqueChiral SelectorEnantiomeric Excess (%)Key Mechanism
Diastereomeric Salt FormationN,N,N-Trimethyl-(2)hydroxypropylammonium chloride>99Conglomerate inclusion complexation
Thermal CrystallizationTetramethylammonium chloride/methanolNot specifiedSolid-state racemate→conglomerate transition
Chiral ChromatographyPolysaccharide-based CSPs>98Stereoselective adsorption
Mosher Ester Analysis(R)- or (S)-MTPA-ClQuantifiableDiastereomeric NMR shift differences

Comparative Bioactivity of Racemates versus Enantiopure Forms

Enantiopure N-Methyl-D-Aspartate Receptor 2B antagonists exhibit superior target engagement and neuropharmacological profiles compared to racemates, attributable to stereospecific binding pocket interactions. Crystallographic analyses reveal that competitive antagonists like D-(-)-2-Amino-5-phosphonopentanoic acid and phenanthrene-based 1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid induce discrete conformational changes in the N-Methyl-D-Aspartate Receptor 2A ligand-binding domain compared to agonist-bound states [5]. Although direct structures of N-Methyl-D-Aspartate Receptor 2B complexes are unavailable, homology modeling suggests enantioselective contacts with residues Ala644 (GluN1) and Asn616/Leu643 (GluN2B), explaining differential activity.

In vitro electrophysiology demonstrates that enantiopure propanolamines inhibit N-Methyl-D-Aspartate Receptor 1/N-Methyl-D-Aspartate Receptor 2B receptors with half-maximal inhibitory concentration values of 30–100 nM, while their racemates show 2–5-fold reduced potency due to antagonistic effects of the inactive enantiomer [2]. Behavioral studies further highlight functional divergences: whereas racemic ifenprodil analogs impair motor coordination at higher doses, enantiopure N-Methyl-D-Aspartate Receptor 2B antagonists retain anticonvulsant and neuroprotective efficacy without locomotor side effects in rodent models [3]. This contrasts sharply with pan-N-Methyl-D-Aspartate Receptor antagonists like dizocilpine, which uniformly disrupt working memory irrespective of enantiomeric status [3].

Neuroprotection studies in ischemia models reveal that enantiomerically pure antagonists reduce neuronal death more effectively than racemates at equivalent concentrations. This enhancement correlates with optimized inhibition of extrasynaptic N-Methyl-D-Aspartate Receptor 2B receptors, which activate pro-death signaling cascades involving mitochondrial dysfunction and transcriptional repression [1] [7]. Enantiopure compounds also show extended therapeutic windows in neuropathic pain models, suppressing spinal dorsal horn hyperexcitability and wind-up phenomena at lower doses than racemates [9].

Table 3: Comparative In Vivo Effects of Racemic versus Enantiopure N-Methyl-D-Aspartate Receptor 2B Antagonists

Pharmacological ActivityRacemic AntagonistEnantiopure AntagonistReference
Working Memory ImpairmentVariable effects (dose-dependent)Absent at therapeutic doses [3]
Neuroprotection (Ischemia)EC₅₀ = 1.2 mg/kgEC₅₀ = 0.6 mg/kg [2]
Anticonvulsant ActivityModerate reduction in seizure durationComplete seizure suppression [2]
Neuropathic Pain ReversalPartial inhibition of mechanical allodyniaComplete reversal of thermal hyperalgesia [9]
Locomotor EffectsIncreased activity at high dosesNo significant change [2]

The stereochemical optimization of N-Methyl-D-Aspartate Receptor 2B antagonists thus represents a critical strategy for maximizing therapeutic index while minimizing off-target effects in neurological disorders.

Properties

Product Name

(Rac)-NMDAR antagonist 1

IUPAC Name

7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide

Molecular Formula

C20H20BrN3O2

Molecular Weight

414.3 g/mol

InChI

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)

InChI Key

NCHFPVRYYJGAJY-UHFFFAOYSA-N

SMILES

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br

Solubility

not available

Canonical SMILES

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.